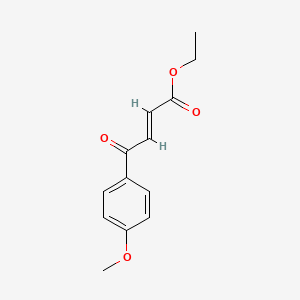![molecular formula C6H13N3O3 B13818457 methyl N-[carbamoyl(propan-2-yl)amino]carbamate](/img/structure/B13818457.png)
methyl N-[carbamoyl(propan-2-yl)amino]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[carbamoyl(propan-2-yl)amino]carbamate is a compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and polymer industries. This compound is known for its unique chemical structure and properties, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[carbamoyl(propan-2-yl)amino]carbamate can be achieved through various methods. One common approach involves the reaction of methanol with urea, resulting in the formation of methyl carbamate. This reaction is typically carried out under controlled conditions to ensure high yield and purity . Another method involves the reaction of ammonia with methyl chloroformate or dimethyl carbonate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient and cost-effective methods. The use of solid catalysts, such as iron-chrome catalysts, has been reported to achieve high yields and selectivity in the reaction of amines with dimethyl carbonate . This method is environmentally friendly and avoids the use of hazardous materials like phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-[carbamoyl(propan-2-yl)amino]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized carbamates, while substitution reactions can produce a variety of substituted carbamates .
Applications De Recherche Scientifique
Methyl N-[carbamoyl(propan-2-yl)amino]carbamate has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl N-[carbamoyl(propan-2-yl)amino]carbamate involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other carbamates such as ethyl carbamate and phenyl carbamate . These compounds share similar chemical structures but differ in their specific functional groups and properties.
Uniqueness
Methyl N-[carbamoyl(propan-2-yl)amino]carbamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to act as a versatile reagent in organic synthesis and its potential biological activities make it a valuable compound in various fields .
Propriétés
Formule moléculaire |
C6H13N3O3 |
|---|---|
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
methyl N-[carbamoyl(propan-2-yl)amino]carbamate |
InChI |
InChI=1S/C6H13N3O3/c1-4(2)9(5(7)10)8-6(11)12-3/h4H,1-3H3,(H2,7,10)(H,8,11) |
Clé InChI |
KTUIQAMTCMNDCI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(=O)N)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI)](/img/structure/B13818376.png)
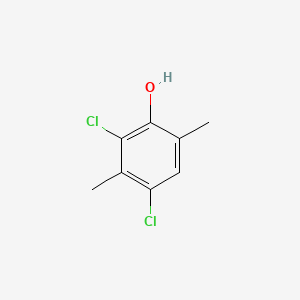
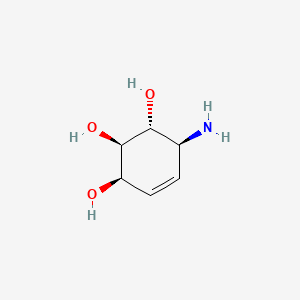
![2-[2-[(3-Ethyl-5-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-1-(3-sulfopropyl)naphtho[1,2-d]thiazolium hydroxide,inner salt](/img/structure/B13818393.png)
![N-[(Piperazin-1-yl)methyl]acetamide](/img/structure/B13818400.png)
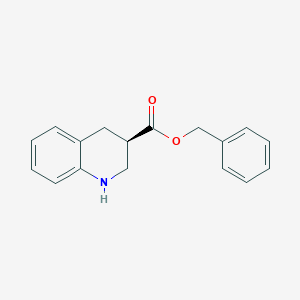
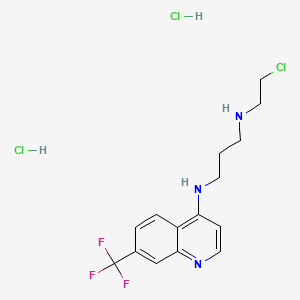
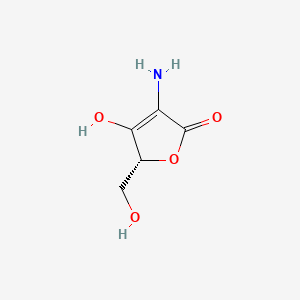
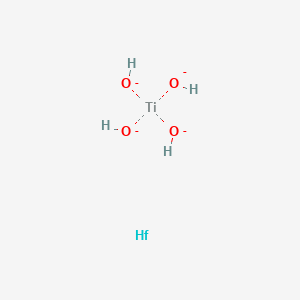
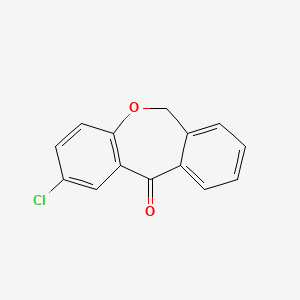
![2,2'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidene]}diphenol](/img/structure/B13818434.png)
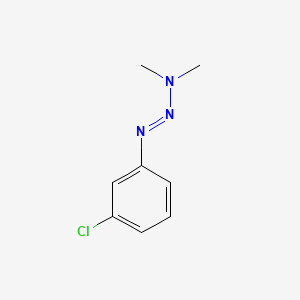
![7-[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13818451.png)
